Fumagillol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

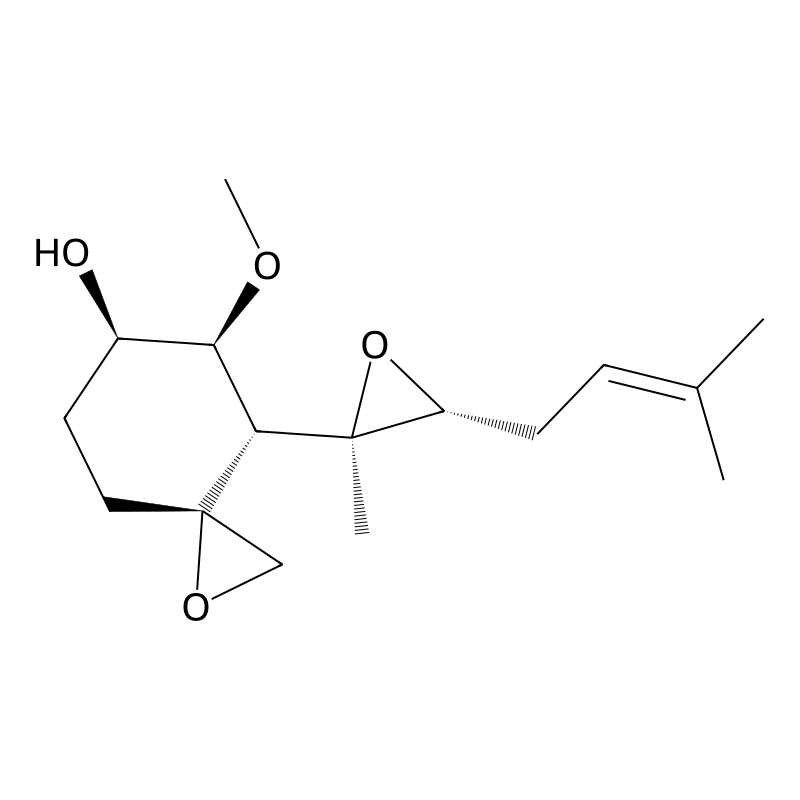

Fumagillol is a highly functionalized sesquiterpenoid spiro-epoxide and the core structural scaffold of the natural product fumagillin. In industrial and advanced laboratory settings, fumagillol is primarily procured as a critical synthetic precursor rather than a final therapeutic agent. It retains the essential spiro-epoxide moiety responsible for the irreversible covalent binding to the active-site histidine (His231) of methionine aminopeptidase 2 (MetAP2)[1]. By providing a free secondary alcohol at the C-6 position, fumagillol serves as the direct starting material for the synthesis of next-generation, metabolically stable MetAP2 inhibitors, such as TNP-470 and various carbamate derivatives, bypassing the handling challenges associated with its highly unstable parent compound[2].

References

Attempting to use the naturally occurring parent compound, fumagillin, as a direct substitute for fumagillol introduces severe processability and stability bottlenecks. Fumagillin possesses a highly reactive decatetraenedioic acid ester side chain that is exceptionally prone to rapid degradation under UV light, thermal stress, and acidic conditions[1]. Procuring fumagillin for derivatization requires an initial, carefully controlled saponification step (typically using 1M NaOH) to cleave this side chain and yield fumagillol [2]. This extra step not only reduces overall synthetic yield but also risks unwanted hydrolysis of the critical spiro-epoxide pharmacophore. Procuring pre-hydrolyzed fumagillol eliminates this low-yield deprotection step, providing an immediately functionalizable C-6 hydroxyl group for the reproducible manufacturing of stable MetAP2 inhibitors [3].

References

- [1] "Fumagillin dicyclohexylamine." Food and Agriculture Organization of the United Nations (FAO) Residue Evaluation (2021).

- [2] "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2." PNAS (1997).

- [3] "Discovery and Preclinical Development of Antigiardiasis Fumagillol Derivatives." Antimicrobial Agents and Chemotherapy (2014).

Thermal and Humidity Stability Advantage of Fumagillol-Derived Analogs

The primary procurement driver for fumagillol is its utility in generating derivatives that overcome the severe instability of the parent fumagillin. Quantitative stability studies demonstrate that parent fumagillin degrades rapidly, losing 30.37% of its purity when exposed to 37°C and 75% relative humidity over 28 days [1]. In contrast, stable carbamate derivatives synthesized directly from the C-6 alcohol of fumagillol exhibit drastically improved thermal profiles, degrading by only 10.95% under identical environmental stress conditions [1].

| Evidence Dimension | Compound degradation rate at 37°C and 75% relative humidity over 28 days |

| Target Compound Data | Fumagillol-derived carbamate analogs (10.95% degradation) |

| Comparator Or Baseline | Parent Fumagillin (30.37% degradation) |

| Quantified Difference | ~3-fold reduction in degradation rate for the fumagillol-derived analog |

| Conditions | 37°C, 75% relative humidity, 28-day stability assay |

Procuring fumagillol allows chemists to immediately synthesize stable C-6 modifications, overcoming the severe shelf-life limitations that prevent the parent fumagillin from being a viable commercial therapeutic.

Precursor Efficiency and Avoidance of Epoxide Hydrolysis

The synthesis of potent anti-angiogenic agents like TNP-470 requires the functionalization of the C-6 position. When starting from fumagillin, chemists must first perform a saponification reaction using 1M NaOH to generate fumagillol [1]. This basic hydrolysis is hazardous to the molecule's integrity, as the critical spiro-epoxide is susceptible to ring-opening under harsh conditions, leading to biologically inactive byproducts like dihydroxyfumagillin [2]. By procuring fumagillol directly, the synthesis bypasses this aggressive deprotection step, allowing immediate reaction with electrophiles (e.g., chloroacetyl isocyanate for TNP-470) and preserving the structural integrity of the MetAP2-binding epoxide[1].

| Evidence Dimension | Number of synthetic steps and exposure to basic hydrolysis |

| Target Compound Data | Fumagillol (Direct functionalization, 0 saponification steps) |

| Comparator Or Baseline | Fumagillin (Requires 1M NaOH saponification, risking epoxide opening) |

| Quantified Difference | Elimination of a critical yield-reducing deprotection step |

| Conditions | Preparation of C-6 functionalized MetAP2 inhibitors |

Direct procurement of fumagillol streamlines the manufacturing workflow and protects the sensitive spiro-epoxide pharmacophore from degradation during upstream processing.

Baseline MetAP2 Affinity as a Structural Integrity Metric

While fumagillol lacks the lipophilic side chain of its parent, it retains measurable affinity for its biological target, serving as a reliable metric for the integrity of the spiro-epoxide. In vitro assays show that fumagillol inhibits human METAP2 with an IC50 of 230 nM . In contrast, thermal or hydrolytic degradation products where the epoxide has been compromised (such as dihydroxyfumagillin) exhibit complete loss of biological activity [1].

| Evidence Dimension | Human METAP2 Inhibition (IC50) |

| Target Compound Data | Fumagillol (IC50 = 230 nM) |

| Comparator Or Baseline | Epoxide-hydrolyzed byproducts (e.g., dihydroxyfumagillin) (Biologically inactive) |

| Quantified Difference | Retention of nanomolar affinity vs complete loss of activity |

| Conditions | In vitro human METAP2 enzymatic assay |

The baseline nanomolar activity of fumagillol confirms that the procured material possesses an intact, functional spiro-epoxide, ensuring it is a viable precursor for high-potency downstream derivatives.

Synthesis of Clinical-Grade MetAP2 Inhibitors

Fumagillol is the mandatory starting material for synthesizing advanced anti-angiogenic and anti-obesity candidates, such as TNP-470 and beloranib, where the C-6 alcohol is functionalized to improve pharmacokinetic properties [1].

Development of Stable Anti-Parasitic Agents

Due to the instability of fumagillin in the acidic environment of the stomach, fumagillol is utilized to synthesize stable carbamate and ester derivatives for the treatment of Giardia lamblia and microsporidiosis [2].

Production of Biotinylated Affinity Probes

The free C-6 hydroxyl group of fumagillol allows for the direct attachment of biotin linkers, enabling the creation of affinity chromatography reagents used to isolate and study MetAP2 and cellular permeability [3].

References

- [1] "MetAP2 as a Therapeutic Target for Obesity and Type 2 Diabetes: Structural Insights, Mechanistic Roles, and Inhibitor Development." Pharmaceuticals (2024).

- [2] "Discovery and Preclinical Development of Antigiardiasis Fumagillol Derivatives." Antimicrobial Agents and Chemotherapy (2014).

- [3] "The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2." PNAS (1997).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Balthaser BR, Maloney MC, Beeler AB, Porco JA Jr, Snyder JK. Remodelling of the natural product fumagillol employing a reaction discovery approach. Nat Chem. 2011 Dec;3(12):969-73. PubMed PMID: 22213919; PubMed Central PMCID: PMC3254213.

3: Yamaguchi J, Toyoshima M, Shoji M, Kakeya H, Osada H, Hayashi Y. Concise enantio- and diastereoselective total syntheses of fumagillol, RK-805, FR65814, ovalicin, and 5-demethylovalicin. Angew Chem Int Ed Engl. 2006 Jan 23;45(5):789-93. PubMed PMID: 16365904.

4: Wang XH, Wang Z, Duan BC, Song JT, He JB, Ou LW, Zhang P. [Inhibitory effect of fumagillol combined with cyclophosphamide on metastasis of lung adenocarcinoma cell line LA795 xenograft in mice]. Ai Zheng. 2005 Dec;24(12):1448-52. Chinese. PubMed PMID: 16351790.

5: Jeong BS, Choi NS, Ahn SK, Bae H, Kim HS, Kim D. Total synthesis and antiangiogenic activity of cyclopentane analogues of fumagillol. Bioorg Med Chem Lett. 2005 Aug 1;15(15):3580-3. PubMed PMID: 15978809.

6: Kim D, Ahn SK, Bae H, Kim HS. A stereoselective asymmetric synthesis of antibiotic (-)-fumagillol using claisen rearrangement and intramolecular ester enolate alkylation as key steps. Arch Pharm Res. 2005 Feb;28(2):129-41. PubMed PMID: 15789740.

7: Koyanagi S, Nakagawa H, Kuramoto Y, Ohdo S, Soeda S, Shimeno H. Optimizing the dosing schedule of TNP-470 [O-(chloroacetyl-carbamoyl) fumagillol] enhances its antitumor and antiangiogenic efficacies. J Pharmacol Exp Ther. 2003 Feb;304(2):669-74. PubMed PMID: 12538820.

8: Vosburg DA, Weiler S, Sorensen EJ. Concise stereocontrolled routes to fumagillol, fumagillin, and TNP-470. Chirality. 2003 Feb;15(2):156-66. PubMed PMID: 12520508.

9: Boiteau JG, Van de Weghe P, Eustache J. A new, ring closing metathesis-based synthesis of (-)-fumagillol. Org Lett. 2001 Aug 23;3(17):2737-40. PubMed PMID: 11506622.

10: Singh Y, Morimoto J, Shikata N, Uemura Y, Hioki K, Tsubura A. Inhibitory Effect of the Angiogenesis Inhibitor O-(Chloroacetyl-carbamoyl)fumagillol(TNP-470) on Tumor Growth and Metastasis of Murine Mammary Tumor Cell Line (JYG-B)Inoculated in Female Nude Mice. Breast Cancer. 1996 Jun 28;3(2):105-110. PubMed PMID: 11091561.